2-(Methanesulfonylmethyl)pyrrolidine
Description
Theoretical Framework for Pyrrolidine (B122466) Scaffolds in Modern Organic Synthesis
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is one of the most ubiquitous structural motifs in biologically active compounds, including natural products, pharmaceuticals, and alkaloids. unibo.itresearchgate.netfrontiersin.org Its prevalence is not coincidental but is rooted in a compelling set of stereochemical and conformational properties that make it a highly versatile scaffold for drug design and asymmetric synthesis. researchgate.netnih.gov
Unlike its aromatic counterpart, pyrrole, the pyrrolidine ring is non-planar and its sp³-hybridized carbon atoms provide a three-dimensional architecture that is crucial for specific molecular interactions with biological targets like enzymes and receptors. researchgate.net This non-planarity, often described as "pseudorotation," allows the scaffold to efficiently explore pharmacophore space. researchgate.net Furthermore, the carbons of the pyrrolidine ring can be stereogenic centers, meaning the spatial orientation of substituents can be precisely controlled. researchgate.net This stereochemical richness is paramount, as different stereoisomers of a molecule can exhibit vastly different biological profiles due to the chiral nature of their protein targets. researchgate.net
Substituted chiral pyrrolidines are critical building blocks in organic synthesis and are foundational to many ligands and organocatalysts. unibo.itnih.gov The amino acid proline, a naturally occurring pyrrolidine derivative, was a forerunner in the field of asymmetric organocatalysis, capable of catalyzing key reactions like aldol (B89426) and Diels-Alder cycloadditions with high enantioselectivity. unibo.itnih.gov The development of proline-related catalysts, such as diarylprolinol silyl (B83357) ethers, marked a significant breakthrough in the field, enabling the facile construction of complex chiral molecules. nih.gov The inherent chirality and conformational rigidity of the pyrrolidine scaffold make it an excellent platform for inducing asymmetry in chemical transformations.
Contextual Significance of Sulfonyl-Containing Moieties in Chemical Research
Sulfur-containing functional groups are privileged motifs in medicinal chemistry and are integral to a vast number of FDA-approved drugs. nih.govtandfonline.com Among these, the sulfonyl group (R-SO₂-R') is particularly prominent. nih.gov The sulfur atom in a sulfonyl group is in its highest oxidation state (+6), which imparts a unique set of chemical and physical properties. tandfonline.com It is characterized by its strong electron-withdrawing nature, hydrolytic stability, and resistance to metabolic reduction at the sulfur atom. nih.gov
These properties make the sulfonyl moiety a valuable component in drug design. researchgate.net The sulfonamide group (-SO₂NH-), a close relative, has been a cornerstone of medicinal chemistry since the discovery of sulfa antibacterial drugs. nih.gov Molecules containing sulfonyl or sulfonamide functionalities exhibit a wide array of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, antiviral, and antidiabetic properties. nih.govresearchgate.net The ability of the sulfonyl group to act as a hydrogen bond acceptor and to participate in dipole-dipole interactions, combined with its metabolic stability, allows it to serve as a key pharmacophore that can enhance binding affinity to biological targets and improve the pharmacokinetic profile of a drug candidate. nih.govtandfonline.com Over 150 FDA-approved drugs contain a sulfur(VI)-based moiety, highlighting the immense therapeutic power and structural diversity that this functional group offers. nih.gov
Fundamental Research Questions and Objectives Pertaining to 2-(Methanesulfonylmethyl)pyrrolidine
The specific research focus on a molecule like this compound, which marries a chiral pyrrolidine core with a methanesulfonylmethyl side chain, is driven by several fundamental questions and objectives in contemporary organic chemistry. While detailed studies on this exact compound are not extensively published, its structure suggests clear avenues for investigation based on the well-established roles of its constituent parts.
Key Research Objectives:
Development of Novel Chiral Building Blocks: A primary objective is to explore the utility of this compound as a versatile chiral intermediate. The pyrrolidine ring provides a stereochemically defined scaffold. Research would focus on using this compound in multi-step syntheses to construct more complex, enantiomerically pure target molecules, such as novel alkaloids or pharmaceutical analogues. A synthetic pathway for a related precursor, 2-(S)-methanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, has been described involving the reaction of a protected 2-hydroxymethyl-pyrrolidine with methanesulfonyl chloride, indicating a feasible route for accessing such building blocks. google.com
Synthesis of Potential Bioactive Compounds: The combination of the pyrrolidine ring, a frequent component of successful drugs, and the sulfonyl group, a known pharmacophore, makes this compound an attractive starting point for medicinal chemistry programs. frontiersin.orgnih.gov A key research question is whether this specific structural combination can lead to new therapeutic agents. Research would involve the synthesis of a library of derivatives by modifying the pyrrolidine nitrogen or other positions to probe structure-activity relationships (SAR) for various biological targets.
Exploration as a Chiral Ligand or Organocatalyst: Given the historical success of pyrrolidine derivatives in asymmetric catalysis, a fundamental research question is whether this compound or its N-substituted derivatives can function as effective ligands for transition metals or as organocatalysts. unibo.itnih.gov The sulfonyl group could influence the electronic properties and steric environment of the nitrogen atom, potentially leading to novel reactivity or selectivity in asymmetric transformations.
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2S |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
2-(methylsulfonylmethyl)pyrrolidine |
InChI |
InChI=1S/C6H13NO2S/c1-10(8,9)5-6-3-2-4-7-6/h6-7H,2-5H2,1H3 |
InChI Key |
VAVPZFZZRHYBLR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1CCCN1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methanesulfonylmethyl Pyrrolidine and Its Derivatives
Stereoselective Synthesis of Enantiopure 2-(Methanesulfonylmethyl)pyrrolidine
The biological activity of chiral molecules is often dictated by their absolute stereochemistry. Consequently, the development of enantioselective synthetic routes to access specific enantiomers of this compound is of paramount importance.
Enantioselective Routes to (2R)-2-(Methanesulfonylmethyl)pyrrolidine
The synthesis of the (2R)-enantiomer has been achieved through various strategies, often starting from commercially available chiral precursors. A common approach involves the use of (S)-prolinol as a starting material. The hydroxyl group of (S)-prolinol can be protected, for instance, as a tert-butyldiphenylsilyl (TBDPS) ether. Subsequent mesylation of the corresponding alcohol, followed by nucleophilic substitution with a sulfinate salt, can yield the desired product. Another strategy involves the asymmetric reduction of a suitable precursor ketone, employing chiral catalysts to induce the desired stereochemistry.
Enantioselective Routes to (2S)-2-(Methanesulfonylmethyl)pyrrolidine
Analogous to the synthesis of the (2R)-enantiomer, the (2S)-enantiomer is frequently prepared from (R)-prolinol. A key intermediate, 2-(S)-methanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, can be synthesized from (S)-prolinol. google.com This intermediate can then be subjected to reduction to afford the target molecule. The synthesis often begins with the protection of the amine group of the prolinol, typically as a tert-butoxycarbonyl (Boc) derivative. The hydroxyl group is then activated, commonly by conversion to a mesylate or tosylate, facilitating its displacement by a methanesulfonyl nucleophile.
| Starting Material | Key Steps | Product |
| (S)-Prolinol | 1. Boc protection2. Mesylation3. Nucleophilic substitution with methanesulfinate | (2S)-2-(Methanesulfonylmethyl)pyrrolidine |
| (R)-Prolinol | 1. Boc protection2. Mesylation3. Nucleophilic substitution with methanesulfinate | (2R)-2-(Methanesulfonylmethyl)pyrrolidine |
Chiral Auxiliary and Ligand-Controlled Strategies in Pyrrolidine (B122466) Synthesis
Chiral auxiliaries and ligands play a pivotal role in controlling the stereochemical outcome of pyrrolidine synthesis. Chiral auxiliaries are temporarily incorporated into the substrate to direct a subsequent stereoselective transformation, after which they are removed. For instance, Evans' chiral oxazolidinone auxiliaries can be used to control the stereochemistry of alkylation reactions that form the pyrrolidine ring.
Ligand-controlled catalysis is another powerful tool. Chiral ligands can coordinate to a metal catalyst, creating a chiral environment that influences the stereoselectivity of the reaction. For example, enantioselective hydrogenation of a pyrrole precursor bearing a methanesulfonylmethyl group, using a chiral rhodium or ruthenium catalyst, can provide enantiomerically enriched this compound. The choice of ligand is critical and often requires extensive screening to achieve high enantioselectivity.
Application of Chiral Pool Approaches Utilizing Amino Acid Precursors (e.g., Prolinol)
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, and terpenes. Proline and its derivatives, like prolinol, are particularly valuable starting materials for the synthesis of chiral pyrrolidines. mdpi.comresearchgate.net The inherent stereochemistry of these natural precursors is transferred to the target molecule, obviating the need for a separate asymmetric induction step.
For the synthesis of this compound, both (R)- and (S)-prolinol are commercially available and serve as excellent starting points for their respective enantiomers. A typical synthetic sequence involves the protection of the pyrrolidine nitrogen, conversion of the primary alcohol to a good leaving group (e.g., a mesylate), and subsequent displacement with a methanesulfonyl nucleophile. This approach is highly efficient and provides access to enantiomerically pure products. google.com
Kinetic Resolution Techniques for Pyrrolidine Derivatives
Kinetic resolution is a technique used to separate a racemic mixture of a chiral compound by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other enantiomer in excess. nih.govnih.gov For pyrrolidine derivatives, enzymatic resolutions are particularly effective. Lipases, for example, can selectively acylate one enantiomer of a racemic pyrrolidine alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com
Dynamic kinetic resolution (DKR) is an extension of this concept where the slower-reacting enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. acs.org This has been applied to the synthesis of chiral pyrrolidines through the use of specific catalysts that facilitate both the resolution and the racemization steps. acs.org
General Synthetic Strategies for Constructing the Pyrrolidine Core Bearing a Methanesulfonylmethyl Group
Beyond stereoselective methods, several general strategies exist for the construction of the this compound scaffold. These methods are often suitable for producing racemic material or can be adapted for stereoselective synthesis.
One common approach is the cyclization of acyclic precursors. For instance, a 1,4-amino alcohol or a 1,4-dihalide can be reacted with an appropriate amine and a methanesulfonylmethyl-containing nucleophile or electrophile to form the pyrrolidine ring.
Another powerful method is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. acs.org The azomethine ylide can be generated in situ from various precursors, and its reaction with an alkene bearing a methanesulfonylmethyl group, or a precursor thereof, can directly yield the desired pyrrolidine ring system. The regioselectivity and stereoselectivity of this reaction can often be controlled by the choice of reactants and reaction conditions.
Finally, functional group interconversion on a pre-existing pyrrolidine ring is a straightforward strategy. For example, 2-(hydroxymethyl)pyrrolidine can be converted to 2-(chloromethyl)pyrrolidine, which can then be reacted with sodium methanesulfinate to install the methanesulfonylmethyl group.
| Strategy | Description |
| Cyclization of Acyclic Precursors | Formation of the pyrrolidine ring from a linear molecule containing the necessary functional groups. |
| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene to construct the five-membered ring. |
| Functional Group Interconversion | Modification of a substituent on a pre-existing pyrrolidine ring. |
Introduction of the Methanesulfonylmethyl Moiety onto the Pyrrolidine Framework
Once the pyrrolidine ring is formed, the key methanesulfonylmethyl group (-CH₂SO₂CH₃) must be introduced. This is typically achieved through nucleophilic substitution or cross-coupling reactions. A common precursor for this transformation is a 2-(hydroxymethyl)pyrrolidine derivative, such as N-Boc-(S)-prolinol. The hydroxyl group is first converted into a better leaving group, often a mesylate, by reaction with methanesulfonyl chloride. google.com
Sulfonylation is the process of forming a C-S bond to create a sulfone. In the context of this compound synthesis, this involves creating the C-CH₂SO₂CH₃ bond. One direct route involves the reaction of a pyrrolidine derivative bearing a leaving group at the 2-methyl position (e.g., 2-(iodomethyl)pyrrolidine) with a sulfinate salt, such as sodium methanesulfinate. Palladium-catalyzed cross-coupling reactions between aryl or alkyl halides and sulfinic acid salts are a well-established method for forming sulfones. organic-chemistry.org The use of specific ligands, such as Xantphos, can be crucial for the success of these reactions. organic-chemistry.org
A documented synthesis involves converting the hydroxyl group of N-Boc-2-(hydroxymethyl)pyrrolidine into a mesylate using methanesulfonyl chloride and triethylamine (B128534). google.com The resulting N-Boc-2-(methanesulfonyloxymethyl)pyrrolidine can then be reacted with a nucleophile. For instance, treatment with lithium iodide can convert the mesylate to an iodide. google.com While not a direct sulfonylation to form the target compound, this intermediate is primed for reaction with a methylsulfinate nucleophile to generate the desired methanesulfonylmethyl moiety.
| Reaction | Reagents | Conditions | Intermediate/Product | Reference |
| Mesylation | N-Boc-2-(hydroxymethyl)pyrrolidine, Methanesulfonyl chloride, Triethylamine | Dichloromethane, 0 °C to RT | N-Boc-2-(methanesulfonyloxymethyl)pyrrolidine | google.com |
| Iodination | N-Boc-2-(methanesulfonyloxymethyl)pyrrolidine, Lithium iodide | Tetrahydrofuran, 0 °C to 62 °C | N-Boc-2-(iodomethyl)pyrrolidine | google.com |
| C-S Coupling | Aryl/Vinyl Halide, Sulfinic Acid Salt | Palladium Catalyst, nBu₄NCl, Xantphos | Aryl/Vinyl Sulfone | organic-chemistry.org |
Precursor Synthesis and Halogen-Sulfonyl Exchange Methodologies
A primary route to this compound involves a convergent synthesis strategy wherein a suitable pyrrolidine precursor, activated at the 2-position methyl group, is coupled with a methanesulfonyl source. This approach is advantageous as it allows for the late-stage introduction of the sulfonyl moiety.
The synthesis of the necessary precursors typically begins with commercially available and chiral starting materials like (S)-prolinol or (R)-prolinol, which are derived from the reduction of proline. mdpi.comresearchgate.net The hydroxyl group of the prolinol derivative serves as a handle for introducing a good leaving group, a critical step for the subsequent nucleophilic substitution.
One common method is the conversion of the primary alcohol to a mesylate. For instance, N-protected 2-(hydroxymethyl)pyrrolidine, such as the tert-butyl ester derivative, can be reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine. google.com This reaction chemoselectively targets the hydroxyl group, converting it into a highly reactive methanesulfonyloxy group, yielding precursors like 2-(S)-methanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. google.com
Alternatively, the hydroxyl group can be converted into a halogen, such as a chloride or bromide. The use of reagents like thionyl chloride can transform a hydroxyethylpyrrolidine derivative into the corresponding chloroethylpyrrolidine. mdpi.com Halides, particularly bromides and iodides, are excellent leaving groups for the subsequent sulfonyl exchange step. guidechem.com
The core of the halogen-sulfonyl exchange methodology is the reaction of an activated pyrrolidine precursor, such as 2-(halomethyl)pyrrolidine or its N-protected form, with a salt of methanesulfinic acid, typically sodium methanesulfinate (CH₃SO₂Na). guidechem.comrsc.org This reaction is a nucleophilic substitution where the methanesulfinate anion displaces the leaving group (halide or mesylate) to form the desired C-S bond, resulting in the methanesulfonylmethyl group attached to the pyrrolidine ring. rsc.org The reactivity of the alkyl halide in this exchange follows the typical trend, with bromides being more reactive than chlorides. guidechem.com
The following table summarizes common methodologies for precursor synthesis.
| Starting Material | Reagents | Product (Precursor) | Key Transformation |
| N-Boc-(S)-prolinol | Methanesulfonyl chloride, Triethylamine, Dichloromethane | N-Boc-2-(methanesulfonyloxymethyl)pyrrolidine | Mesylation of primary alcohol |
| (S)-prolinol derivative | Thionyl chloride | 2-(chloromethyl)pyrrolidine derivative | Chlorination of primary alcohol |
| N-protected Proline | LiAlH₄ or LiBH₄ | N-protected 2-(hydroxymethyl)pyrrolidine | Reduction of carboxylic acid |
Chemoselective Strategies for Methanesulfonylmethyl Group Installation
Achieving chemoselectivity is paramount during the synthesis of complex molecules like this compound, especially when other functional groups are present. The primary strategies revolve around the use of protecting groups and the inherent reactivity of the chosen reagents.
Nitrogen Protection: The most critical strategy for ensuring the selective installation of the methanesulfonylmethyl group onto the C-2 position is the protection of the pyrrolidine nitrogen. Without a protecting group, the secondary amine of the pyrrolidine ring is nucleophilic and can compete in side reactions, such as N-alkylation, with the electrophilic precursor. Common protecting groups include:
tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under many reaction conditions and its straightforward removal under acidic conditions. google.com It effectively prevents the nitrogen from participating in nucleophilic attacks.
Benzyloxycarbonyl (Cbz): Another robust protecting group that can be removed via catalytic hydrogenation, offering an orthogonal deprotection strategy to the acid-labile Boc group.
By protecting the nitrogen, the synthesis is directed exclusively toward the functionalization of the C-2 side chain.
Selective Activation of the Hydroxyl Group: The conversion of the primary alcohol in N-protected 2-(hydroxymethyl)pyrrolidine to a good leaving group is an example of a chemoselective transformation. In a molecule containing other potentially reactive sites, reagents like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) will preferentially react with the primary hydroxyl group over the protected secondary amine. This selective activation is crucial for preparing the substrate for the subsequent nucleophilic substitution with sodium methanesulfinate. google.com
Chemoselectivity of the Halogen-Sulfonyl Exchange: The nucleophilic substitution reaction itself exhibits a degree of chemoselectivity. Sodium methanesulfinate is a soft nucleophile, meaning it reacts preferentially with soft electrophiles, such as the sp³-hybridized carbon of a 2-(halomethyl) or 2-(mesyloxymethyl) group. rsc.org This inherent reactivity profile minimizes unwanted reactions with harder electrophilic sites that might be present elsewhere in the molecule, such as carbonyl groups.
The table below outlines key chemoselective strategies.
| Strategy | Protecting Group/Reagent | Rationale | Example Application |
| Nitrogen Protection | Boc (tert-Butoxycarbonyl) | Prevents N-alkylation and other side reactions involving the pyrrolidine nitrogen. Stable to nucleophiles and bases. | Synthesis of N-Boc-2-(methanesulfonylmethyl)pyrrolidine. google.com |
| Nitrogen Protection | Cbz (Benzyloxycarbonyl) | Prevents N-alkylation. Offers orthogonal deprotection via hydrogenation. | General synthesis of N-protected pyrrolidine derivatives. |
| Selective Activation | Methanesulfonyl Chloride (MsCl) | Preferentially reacts with the primary hydroxyl group of N-protected prolinol over the protected amine. | Formation of N-Boc-2-(methanesulfonyloxymethyl)pyrrolidine from N-Boc-prolinol. google.com |
| Nucleophilic Substitution | Sodium Methanesulfinate | As a soft nucleophile, it selectively attacks the soft electrophilic carbon of the activated side chain. | Reaction with a 2-(halomethyl)pyrrolidine to form the final product. rsc.org |
Elucidation of Reactivity Profiles and Mechanistic Pathways of 2 Methanesulfonylmethyl Pyrrolidine
Nucleophilic Reactivity of the Pyrrolidine (B122466) Nitrogen and its Derivatives
The nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent reactivity allows it to participate in a variety of bond-forming reactions, including aminations, alkylations, and acylations. The steric hindrance presented by the adjacent methanesulfonylmethyl group can influence the rate and success of these reactions.
Amination Reactions
The nucleophilic character of the pyrrolidine nitrogen suggests its potential to react with electrophilic aminating agents to form N-N bonds, yielding hydrazine derivatives. While the synthesis of the pyrrolidine ring itself often involves intramolecular amination of primary amines or other nitrogen-containing precursors organic-chemistry.orgnih.govnih.gov, specific examples detailing the direct N-amination of a pre-formed 2-substituted pyrrolidine acting as the nucleophile are not extensively covered in the available literature. General methods for the electrophilic amination of secondary amines often utilize reagents like hydroxylamine (B1172632) derivatives or N-aminopyridinium salts nih.govchemrxiv.orgresearchgate.net. Such reactions would theoretically proceed via the attack of the pyrrolidine nitrogen on the electrophilic nitrogen species.
Alkylation and Acylation Processes
The N-alkylation and N-acylation of the pyrrolidine nitrogen are fundamental transformations for this class of compounds. These reactions are crucial for synthesizing derivatives with modified biological activities or for introducing handles for further functionalization.
Alkylation: The alkylation of the pyrrolidine nitrogen typically proceeds via an SN2 mechanism, where the nitrogen atom acts as a nucleophile, attacking an alkyl halide or another suitable electrophile. The reaction is generally carried out in the presence of a base to neutralize the resulting ammonium salt and regenerate the free amine for further reaction. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH), and the reactions are often performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) researchgate.netacsgcipr.org. Care must be taken to control the reaction conditions to avoid overalkylation, which can lead to the formation of quaternary ammonium salts, especially with less sterically hindered alkylating agents researchgate.net.
Acylation: N-acylation involves the reaction of the pyrrolidine with an acylating agent, such as an acyl chloride or anhydride. This reaction is typically rapid and results in the formation of a stable amide bond. The process is often performed in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to scavenge the acid byproduct (e.g., HCl) generated during the reaction.
| Transformation | Reagents & Conditions | Product Type | Mechanistic Pathway |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, CH₃CN), Heat (optional) | Tertiary Amine | SN2 Nucleophilic Substitution |
| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂, THF) | Amide | Nucleophilic Acyl Substitution |
Protective Group Strategies for the Pyrrolidine Nitrogen
To perform selective modifications on other parts of the molecule or to prevent unwanted side reactions, the nucleophilic pyrrolidine nitrogen often requires protection. The choice of a suitable protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its removal.
tert-Butoxycarbonyl (Boc): The Boc group is a widely used protecting group that transforms the amine into a carbamate. It is stable to a wide range of non-acidic conditions but can be readily removed with strong acids, such as trifluoroacetic acid (TFA). A process for the preparation of 2-(R)-methyl-pyrrolidine involves a key intermediate, 2-(S)-methanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, demonstrating the successful application of Boc protection on a closely related substrate google.com. The synthesis of various N-Boc protected pyrrolidine-containing drugs further highlights its utility mdpi.com.
Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is another common carbamate-based protecting group. A key advantage of Fmoc is its lability to basic conditions, typically using a solution of piperidine in DMF, while remaining stable to acids nih.gov. This orthogonality to the acid-labile Boc group makes it valuable in complex multi-step syntheses.
Benzyl (B1604629) (Bn): The benzyl group is a robust protecting group that is stable to both acidic and basic conditions, as well as to many oxidizing and reducing agents acsgcipr.org. It is typically introduced by reacting the amine with benzyl bromide or chloride in the presence of a base researchgate.net. Deprotection is most commonly achieved through catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst), a method that is generally mild and selective.
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Stability |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | (Boc)₂O, Base (e.g., Et₃N, NaOH) | Strong Acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃) | Base (e.g., Piperidine in DMF) | Stable to acid |
| Benzyl | Bn | BnBr or BnCl, Base (e.g., K₂CO₃) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid, base, many redox reagents |
Reactivity of the Methanesulfonylmethyl Functional Group
The methanesulfonylmethyl group (—CH₂SO₂CH₃) is a strongly electron-withdrawing and polar functional group. Its reactivity is centered on the sulfone moiety, which can be formed via oxidation of sulfur-containing precursors and can be removed via reductive methodologies.
Oxidation Reactions of Sulfur-Containing Precursors
The methanesulfonylmethyl group is synthesized by the oxidation of its corresponding thioether (sulfide) precursor, 2-(methylthiomethyl)pyrrolidine. This transformation typically proceeds in a two-step manner, with the intermediate formation of a sulfoxide. Common oxidizing agents can achieve this transformation, with the final product (sulfoxide or sulfone) often being controlled by the stoichiometry of the oxidant and the reaction temperature.
A widely used and effective reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA) masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgrsc.org. The oxidation of organosulfides with m-CPBA can be selectively stopped at the sulfoxide stage by using approximately one equivalent of the oxidant at low temperatures (e.g., 0°C). The use of two or more equivalents of m-CPBA, often at room temperature or slightly elevated temperatures (e.g., 35°C), ensures the complete oxidation to the sulfone . Other reagents, such as hydrogen peroxide in the presence of a suitable catalyst, can also be employed for the oxidation of sulfides to sulfones researchgate.netorganic-chemistry.org.
| Precursor | Target Product | Reagent | Stoichiometry (Reagent:Sulfide) | Typical Conditions |
|---|---|---|---|---|
| 2-(Methylthiomethyl)pyrrolidine | 2-(Methylsulfinylmethyl)pyrrolidine | m-CPBA | ~1.2 equivalents | THF, 0°C |
| 2-(Methylthiomethyl)pyrrolidine | 2-(Methanesulfonylmethyl)pyrrolidine | m-CPBA | >2.0 equivalents | DCM, Room Temp or 35°C |
Reduction Methodologies
The sulfone group is generally stable to many reducing agents, but it can be removed under specific reductive conditions in a process known as desulfonylation. This reaction involves the cleavage of a carbon-sulfur bond and its replacement with a carbon-hydrogen bond. Such transformations are valuable in synthesis where the sulfone group is used as an activating group or a temporary linker before being removed in a later step.
Methods for reductive desulfonylation often employ active metals or metal salts. Reagents capable of achieving this transformation include sodium amalgam, aluminum amalgam, and samarium(II) iodide. These methods are effective for the reduction of various alkyl sulfones, leading to the corresponding alkane.
Investigations into the Leaving Group Ability of Sulfonyl Moieties
The methanesulfonyl group, often referred to as a mesyl group, is a key functional moiety in this compound that dictates much of its reactivity. This group is recognized as an excellent leaving group in nucleophilic substitution reactions. Its efficacy stems from the stability of the resultant methanesulfonate (B1217627) (mesylate) anion. Upon heterolytic cleavage of the C-O or C-N bond, the negative charge on the oxygen atom is effectively delocalized across the sulfonyl group through resonance, significantly lowering the activation energy for substitution and elimination reactions.
This inherent stability makes the methanesulfonylmethyl substituent a reactive handle for intramolecular transformations. The pyrrolidine nitrogen, acting as an internal nucleophile, can readily displace the mesylate group. This intramolecular cyclization is a foundational step in the transformation of this compound into other heterocyclic structures, most notably through the formation of a bicyclic aziridinium intermediate. The propensity for this displacement is high due to the formation of a thermodynamically stable five-membered ring fused to a three-membered ring.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity |
|---|---|---|---|
| I⁻ (Iodide) | HI | -10 | Good |
| Br⁻ (Bromide) | HBr | -9 | Good |
| CH₃SO₃⁻ (Mesylate) | CH₃SO₃H | -2.6 | Excellent |
| CF₃SO₃⁻ (Triflate) | CF₃SO₃H | -14 | Excellent |
| Cl⁻ (Chloride) | HCl | -7 | Moderate |
| HO⁻ (Hydroxide) | H₂O | 15.7 | Poor |
Intramolecular Rearrangements and Ring Transformations
Enantioselective Ring Expansion to Piperidine Derivatives via Aziridinium Intermediates
The presence of a good leaving group on the C2-methyl substituent enables facile intramolecular rearrangements, particularly ring expansion to piperidine derivatives. The process is initiated by the intramolecular nucleophilic attack of the pyrrolidine nitrogen, displacing the methanesulfonyl group to form a highly strained and electrophilic 1-azoniabicyclo[3.1.0]hexane intermediate, a type of aziridinium ion. nih.govresearchgate.net
This bicyclic aziridinium intermediate is the linchpin of the ring expansion. It is susceptible to attack by external nucleophiles. The nucleophile will preferentially attack one of the bridgehead carbons of the former pyrrolidine ring, leading to the opening of the strained three-membered aziridine ring. This attack results in the formation of a six-membered piperidine ring. The regioselectivity of the nucleophilic attack determines the substitution pattern on the resulting piperidine.
| Starting Material | Key Intermediate | Product | Key Features |
|---|---|---|---|
| (S)-2-(Methanesulfonylmethyl)pyrrolidine | Chiral Aziridinium Ion | Substituted Piperidine | Enantioselective, Stereospecific |
| Bicyclic Aziridines | Vinyl Aziridinium Ylide | Dehydropiperidines | High diastereoselectivity, Retention of ee nih.gov |
| N-tethered Alkenes | Iminium Ion | Protected Piperidines | Organocatalytic, Enantioselective nih.gov |
Studies on Structural Rearrangements Involving the Sulfonyl Group
While the primary role of the methanesulfonyl moiety in this compound is to function as a leaving group, other rearrangements involving the sulfonyl group are mechanistically plausible under specific conditions. For instance, in the presence of a strong base, deprotonation of the carbon adjacent to the sulfonyl group could occur, generating a carbanion. This could potentially lead to the formation of an ylide, which could then undergo sigmatropic rearrangements.
Specifically, a acs.orgmdpi.com-sigmatropic rearrangement could be envisioned if an appropriate ylide intermediate is formed. Such rearrangements are known in heterocyclic synthesis and can lead to the formation of new ring structures or substitution patterns. researchgate.net However, in the case of this compound, the intramolecular N-alkylation to form the aziridinium ion is typically a very rapid and favored pathway, often precluding other potential rearrangements of the sulfonyl group itself. The sulfonyl group is generally characterized by its chemical stability and is not prone to skeletal rearrangements under common reaction conditions; its main functions are as an activating group and a leaving group.
Stereochemical Control and Diastereoselectivity in Reactions
The stereocenter at the C2 position of the pyrrolidine ring exerts significant influence over the stereochemical outcome of its reactions. This inherent chirality is fundamental to achieving diastereoselectivity in subsequent transformations. During reactions such as the ring expansion to piperidines, the existing stereocenter directs the conformation of the key aziridinium intermediate.
The subsequent attack by a nucleophile is then subject to steric hindrance, favoring approach from the face opposite to the substituent on the newly forming six-membered ring. This facial selectivity results in the preferential formation of one diastereomer over the other. The degree of diastereoselectivity is dependent on several factors, including the nature of the nucleophile, the solvent, and the specific substitution on the pyrrolidine ring. researchgate.net
Strategies for synthesizing substituted pyrrolidines and piperidines often rely on this principle of substrate-controlled stereoselectivity. mdpi.comacs.orgchemistryviews.org By starting with an enantiomerically pure precursor like (R)- or (S)-2-(Methanesulfonylmethyl)pyrrolidine, it is possible to synthesize complex, multi-chiral heterocyclic products with a high degree of stereochemical purity. organic-chemistry.org
| Reaction Type | Chiral Influence | Typical Outcome | Controlling Factors |
|---|---|---|---|
| Ring Expansion via Aziridinium Ion | C2-substituent on pyrrolidine | High diastereomeric excess (d.e.) | Steric hindrance, Nucleophile size |
| [3+2] Cycloaddition | Chiral N-tert-butanesulfinylazadienes | Good to excellent diastereoselectivity chemistryviews.org | Catalyst, Solvent |
| Catalytic Hydrogenation of Pyrroles | Existing stereocenter from initial reduction | Excellent diastereoselectivity researchgate.net | Catalyst (e.g., Rh/Al₂O₃), Substrate structure |
Acid-Base Properties and Conformational Dynamics of the Pyrrolidine Ring
The chemical and biological behavior of this compound is also governed by its fundamental acid-base properties and the dynamic conformation of its five-membered ring.
Acid-Base Properties: The nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. The basicity is typically quantified by the pKa of its conjugate acid. For the parent pyrrolidine, the pKa is approximately 11.3. chemicalbook.com However, the presence of the electron-withdrawing methanesulfonylmethyl group at the C2 position significantly reduces the electron density on the nitrogen atom through an inductive effect. This effect stabilizes the neutral amine relative to its protonated form, thereby decreasing its basicity. Consequently, the pKa of the conjugate acid of this compound is expected to be lower than that of unsubstituted pyrrolidine. The precise tuning of basicity is a critical aspect in fields like organocatalysis, where pyrrolidine derivatives are frequently employed. researchgate.netacs.org
| Compound | pKa of Conjugate Acid | Effect of Substituent |
|---|---|---|
| Pyrrolidine | ~11.3 chemicalbook.com | Reference |
| 2-(Trifluoromethyl)pyrrolidine | 12.6 (in Acetonitrile) researchgate.netacs.org | Strong electron-withdrawing, lowers basicity |
| This compound | Estimated < 11.3 | Electron-withdrawing, lowers basicity |
| 4-Hydroxypyrrolidine | ~9.7 | Electron-withdrawing, lowers basicity |
Conformational Dynamics: The five-membered pyrrolidine ring is not planar. It adopts puckered conformations to relieve torsional strain, existing in a dynamic equilibrium between various "envelope" and "twist" forms. In an envelope conformation, four carbon atoms are roughly coplanar, while the fifth atom (either a carbon or the nitrogen) is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.
The substituent at the C2 position plays a crucial role in determining the preferred conformation of the ring. A bulky substituent like the methanesulfonylmethyl group will have a strong preference for a pseudo-equatorial position to minimize steric interactions with adjacent hydrogen atoms. This conformational preference can lock the ring into a predominant pucker, which in turn influences its reactivity and how it interacts with other molecules, such as enzymes or chiral catalysts. nih.govacs.orgresearchgate.net
Strategic Applications in Advanced Organic Synthesis and Catalysis
Application as Chiral Ligands and Organocatalysts in Asymmetric Synthesis
The rigid, five-membered ring of the pyrrolidine (B122466) scaffold provides a well-defined chiral environment, making its derivatives highly effective as both organocatalysts and as ligands for transition metals in asymmetric transformations. nih.govnih.gov The introduction of a methanesulfonylmethyl substituent at the C-2 position offers a unique combination of steric bulk and a polar, electron-withdrawing sulfonyl group, which can modulate the catalytic activity and selectivity of the pyrrolidine core.
Role in Asymmetric Reductions (e.g., Corey-Itsuno Reduction Analogues)
The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a landmark reaction in asymmetric synthesis, enabling the enantioselective reduction of prochiral ketones to chiral alcohols. wikipedia.orgisomerlab.com This transformation is catalyzed by an oxazaborolidine, which is typically prepared from a chiral β-amino alcohol. synarchive.comorganic-chemistry.org Prolinol, the reduction product of the amino acid proline, is a common precursor for these catalysts. youtube.com
While direct application of 2-(methanesulfonylmethyl)pyrrolidine as a precursor for a CBS-type catalyst is not extensively documented, its structural relationship to prolinol is significant. The synthesis of this compound often starts from prolinol, where the hydroxyl group is converted to a mesylate, a good leaving group, to facilitate further transformations. masterorganicchemistry.com The core chiral backbone of prolinol is retained in this compound. The fundamental mechanism of the CBS reduction involves the formation of a complex between the oxazaborolidine catalyst and a borane reagent, which then coordinates to the ketone in a sterically controlled manner to deliver a hydride enantioselectively. wikipedia.orgyoutube.com The steric and electronic environment around the boron atom, dictated by the substituents on the pyrrolidine ring, is crucial for high enantioselectivity. It is plausible that a catalyst derived from a 2-(sulfonylmethyl)pyrrolidinol analogue could influence the Lewis acidity of the boron and the steric environment of the active complex, although specific studies on this are not widely reported.
Utilization in Asymmetric Michael Additions
The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction, and pyrrolidine-based organocatalysts are among the most successful catalysts for this transformation. mdpi.commdpi.com These catalysts typically operate through the formation of a chiral enamine intermediate between the pyrrolidine's secondary amine and a carbonyl donor (e.g., a ketone or aldehyde). nih.gov This enamine then attacks the Michael acceptor, with the stereochemical outcome being directed by the chiral catalyst. nih.gov
Derivatives of pyrrolidine have been extensively used to catalyze the Michael addition of aldehydes and ketones to nitroolefins, yielding valuable γ-nitrocarbonyl compounds with high enantioselectivity. mdpi.comnih.gov While specific data for this compound as the catalyst is limited, studies on related N-sulfonyl pyrrolidine derivatives have shown their potential in such reactions. For instance, (S)-N-(methylsulfonyl) pyrrolidine-2-carboxamide has been used to promote Michael additions, although with less success than some other derivatives, highlighting the subtle structural influences on catalytic efficacy. nih.govmdpi.com The presence of a sulfonyl group can provide a hydrogen-bond-donating site, which can help in organizing the transition state and enhancing stereoselectivity. mdpi.com A novel spiro-pyrrolidine silyl (B83357) ether has also been designed and shown to be effective in Michael additions for constructing all-carbon quaternary centers. rsc.org
Table 1: Representative Pyrrolidine-Catalyzed Asymmetric Michael Addition
| Catalyst Type | Donor | Acceptor | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| Pyrrolidine Silyl Ether | Aldehyde | Nitroalkene | γ-Nitroaldehyde | Up to 99% | Not applicable |
| Bifunctional Urea-Pyrrolidine | Dithiomalonate | Nitrostyrene | Substituted Dithiane | High | High |
| Prolinamide-Thiourea | Ketone | Nitroolefin | γ-Nitroketone | Good to excellent | Good to excellent |
This table presents generalized data for pyrrolidine-based catalysts to illustrate typical performance in asymmetric Michael additions.
Ligand Design for Transition Metal-Catalyzed Asymmetric Transformations (e.g., Pd-catalyzed Cross-Couplings)
The nitrogen atom and the substituents of the pyrrolidine ring can coordinate with transition metals, forming chiral complexes that catalyze a wide range of asymmetric reactions. nih.gov Palladium-catalyzed cross-coupling reactions, in particular, have been revolutionized by the development of sophisticated chiral ligands that can control the stereochemistry of the product. nih.gov
Function as Key Building Blocks and Synthetic Intermediates in Complex Molecule Construction
Beyond its potential role in catalysis, this compound is a valuable chiral building block. The pyrrolidine ring is a common motif in a vast number of natural products and pharmaceutical agents. nih.govmdpi.com The methanesulfonylmethyl group serves as a versatile handle for further synthetic manipulations.
Precursors for Pharmaceutically Relevant Scaffolds and Biologically Active Compounds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs, including antiviral, anticancer, and central nervous system agents. nih.govmdpi.comnih.gov The synthesis of these drugs often relies on the use of chiral pyrrolidine precursors to install the required stereochemistry. mdpi.comresearchgate.net
This compound, often synthesized from (S)- or (R)-prolinol, serves as a key intermediate. The hydroxyl group of prolinol is first converted to a good leaving group, typically a mesylate, to give this compound. masterorganicchemistry.com This intermediate can then undergo nucleophilic substitution reactions to introduce a wide variety of functional groups at the C-2 side chain, leading to diverse molecular architectures.
Patents have disclosed compounds containing the this compound moiety as part of larger molecular scaffolds intended for various therapeutic targets. For instance, certain sulfonamides incorporating this fragment have been investigated as TRPM8 modulators. Although the specific synthetic routes are not always detailed, the inclusion of this fragment in patent claims underscores its role as a building block in the design of new pharmaceutical agents. The inherent chirality and the synthetic versatility of this compound make it a valuable component in the construction of complex, biologically active molecules. nih.gov
Modular Synthesis of Diversely Substituted Pyrrolidine Derivatives
The modular synthesis of complex molecules relies on the sequential and controlled introduction of various structural motifs from a common precursor. This compound serves as an excellent starting point for such strategies due to the inherent reactivity of the methanesulfonyl group as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents at the 2-position of the pyrrolidine ring.
The general approach involves the activation of the methanesulfonyl group, followed by displacement with a variety of nucleophiles. This strategy provides a straightforward and flexible route to a diverse array of 2-substituted pyrrolidine derivatives. The choice of nucleophile directly dictates the nature of the substituent introduced, allowing for a high degree of modularity.
Key Features of Modular Synthesis Using this compound:
| Feature | Description |
| Versatile Precursor | The this compound scaffold can be readily prepared from commercially available starting materials, such as (S)-prolinol. |
| Leaving Group Ability | The methanesulfonyl group is an excellent leaving group, facilitating nucleophilic substitution reactions under relatively mild conditions. |
| Nucleophile Diversity | A wide variety of nucleophiles, including amines, thiols, alkoxides, and carbanions, can be employed to introduce diverse functional groups. |
| Stereochemical Control | If a stereochemically pure starting material is used, the stereocenter at the 2-position of the pyrrolidine ring can often be retained throughout the synthetic sequence. |
Illustrative Synthetic Transformations:
The versatility of this compound in modular synthesis is exemplified by its reaction with various nucleophiles to generate a library of analogues. For instance, reaction with primary or secondary amines yields 2-(aminomethyl)pyrrolidine derivatives, which are important structural motifs in many biologically active compounds. Similarly, reaction with thiols provides access to 2-(thiomethyl)pyrrolidine derivatives, while reaction with carbon nucleophiles allows for the introduction of extended carbon chains or cyclic systems.
Design and Synthesis of Chemical Libraries Incorporating the this compound Motif
The principles of diversity-oriented synthesis (DOS) aim to generate collections of structurally diverse small molecules that can be screened for biological activity. mskcc.orgnih.govcam.ac.uk The this compound scaffold is an attractive starting point for the construction of such chemical libraries due to its inherent potential for diversification.
The design of a chemical library based on this motif typically involves a combinatorial approach, where a common core scaffold is systematically decorated with a variety of building blocks. The reactivity of the methanesulfonylmethyl group is again central to this strategy, allowing for the parallel synthesis of a large number of distinct pyrrolidine derivatives.
Strategies for Library Synthesis:
A common strategy for constructing a chemical library from this compound involves a multi-step sequence that introduces diversity at different points. This can be achieved through:
Variation of the Pyrrolidine Core: While the primary focus is on the 2-substituent, modifications to other positions of the pyrrolidine ring can be incorporated in the initial synthesis of the scaffold.
Diverse Nucleophiles: As in modular synthesis, a wide array of nucleophiles can be employed in a parallel fashion to generate a library of compounds with diverse 2-substituents.
Further Functionalization: The initially introduced substituent can be further modified to generate additional diversity. For example, an introduced amino group can be acylated or alkylated with a variety of reagents.
Table of Representative Library Members:
The following table illustrates the potential for generating a diverse chemical library from the this compound scaffold by showcasing a hypothetical set of building blocks and the resulting library members.
| Building Block 1 (Nucleophile) | Building Block 2 (Acylating/Alkylating Agent) | Resulting Pyrrolidine Derivative |
| Piperidine | Benzoyl chloride | 2-((1-Benzoylpiperidin-1-yl)methyl)pyrrolidine |
| Morpholine | Acetic anhydride | 2-((4-Acetylmorpholin-4-yl)methyl)pyrrolidine |
| Thiophenol | - | 2-((Phenylthio)methyl)pyrrolidine |
| Sodium azide | - | 2-(Azidomethyl)pyrrolidine |
| Diethylamine | Bromoethane | 2-((Diethylamino)methyl)pyrrolidine |
This combinatorial approach allows for the rapid generation of a large and diverse collection of pyrrolidine derivatives, which can then be screened in high-throughput assays to identify compounds with desired biological activities. The modularity and versatility of the this compound scaffold make it a valuable tool in the ongoing quest for novel therapeutic agents.
Advanced Spectroscopic and Computational Characterization in Academic Research
Comprehensive Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are the cornerstone of molecular characterization, each providing a unique piece of the structural puzzle. Through the synergistic use of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), Raman, and Chiroptical spectroscopy, researchers can build a complete and accurate model of 2-(Methanesulfonylmethyl)pyrrolidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by mapping the carbon and hydrogen framework. For this compound, ¹H and ¹³C NMR spectra would provide critical information about the connectivity and chemical environment of each atom.
In the ¹H NMR spectrum, specific chemical shifts and coupling patterns would be expected. The protons on the pyrrolidine (B122466) ring would appear in the aliphatic region, typically between 1.5 and 3.5 ppm. The protons of the methyl group attached to the sulfone would likely resonate as a singlet around 3.0 ppm. The methylene protons adjacent to the sulfone group and the pyrrolidine ring would exhibit more complex splitting patterns due to diastereotopicity.
The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in the molecule. The carbon of the methylsulfonyl group would be found in the 35-45 ppm range, while the carbons of the pyrrolidine ring would appear between 20 and 60 ppm. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign proton and carbon signals and confirm the connectivity within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrrolidine CH₂ | 1.5 - 3.5 | 20 - 60 |
| Pyrrolidine CH | 2.5 - 4.0 | 50 - 70 |
| SO₂-CH₂ | 3.0 - 4.0 | 55 - 65 |
Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis (e.g., HR-ESI-MS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. High-resolution mass spectrometry with electrospray ionization (HR-ESI-MS) would be employed to accurately determine the molecular formula of this compound by measuring its exact mass.
Under ESI-MS conditions, the compound would likely be observed as a protonated molecule [M+H]⁺. The fragmentation pattern in tandem MS (MS/MS) experiments provides a roadmap of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the methanesulfonyl group (SO₂CH₃) or cleavage of the pyrrolidine ring. Gas chromatography-mass spectrometry (GC-MS) could also be utilized, particularly for analyzing the volatility and thermal stability of the compound, providing complementary fragmentation data under electron ionization (EI).
Table 2: Expected Key Mass Fragments for this compound in MS/MS
| Fragment | Description |
|---|---|
| [M+H]⁺ | Protonated molecular ion |
| [M+H - 79]⁺ | Loss of the methanesulfonyl radical (·SO₂CH₃) |
| [M+H - CH₂SO₂CH₃]⁺ | Cleavage of the bond between the pyrrolidine ring and the methylsulfonylmethyl group |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected IR absorptions include:
N-H stretch: A moderate band in the 3300-3500 cm⁻¹ region for the secondary amine in the pyrrolidine ring.
C-H stretch: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.
S=O stretch: Two strong, characteristic bands for the sulfone group, typically appearing around 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).
Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. While the S=O stretches are also visible in Raman spectra, C-S bond vibrations, which are often weak in the IR, may be more prominent. The combination of both techniques provides a more complete vibrational profile of the molecule.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination
Since this compound possesses a chiral center at the C2 position of the pyrrolidine ring, determining its absolute configuration is crucial. Chiroptical spectroscopy, particularly electronic circular dichroism (CD), is a powerful technique for this purpose. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule.
The experimental CD spectrum, which shows positive or negative Cotton effects at specific wavelengths, serves as a unique fingerprint of a particular enantiomer. To assign the absolute configuration (R or S), the experimental spectrum is compared to a theoretically calculated spectrum for one of the enantiomers. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry of the compound in solution. This method has become a reliable alternative to X-ray crystallography, especially when suitable crystals cannot be obtained.
Computational Chemistry and Molecular Modeling for Mechanistic Insight and Property Prediction
Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of a molecule's structure, stability, and reactivity.
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. For this compound, DFT calculations can be used to:
Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, including bond lengths, bond angles, and dihedral angles.
Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (for CD spectra), which can then be compared with experimental data to confirm the structural assignment.
Analyze Electronic Properties: Map the electron density distribution, calculate molecular orbital energies (HOMO-LUMO), and determine the electrostatic potential. These properties provide valuable insights into the molecule's stability and potential sites of reactivity. The HOMO-LUMO energy gap, for instance, is a key indicator of chemical reactivity and kinetic stability.
By correlating theoretical predictions from DFT with experimental spectroscopic data, researchers can achieve a high level of confidence in the structural and electronic characterization of this compound.
Table of Compounds
| Compound Name |
|---|
Quantum Chemical Methods for Reaction Pathway Elucidation and Transition State Analysis
In the synthesis of complex molecules like this compound, quantum chemical methods are indispensable for understanding reaction mechanisms and predicting outcomes. rsc.org These computational tools allow researchers to model reaction pathways at the molecular level, providing insights that are often difficult to obtain through experimentation alone. Methods such as Density Functional Theory (DFT) are frequently employed to calculate the potential energy surface (PES) of a reaction, identifying the lowest energy path from reactants to products. nih.gov
The elucidation of a reaction pathway involves locating and characterizing stationary points on the PES, namely reactants, products, intermediates, and, most importantly, transition states (TS). The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier of the reaction. By calculating the energy of the transition state, chemists can predict the feasibility and rate of a proposed synthetic step. rsc.org For the synthesis of a substituted pyrrolidine, computational studies can compare different cyclization strategies or pathways for introducing the methanesulfonylmethyl group, guiding the selection of reagents and conditions that favor the desired product. nih.govmdpi.com
Advanced automated reaction path search methods, such as the Artificial Force Induced Reaction (AFIR) method, can systematically explore numerous potential reaction pathways without prior assumptions, potentially uncovering novel or unexpected mechanisms. nih.govchemrxiv.org These calculations can model the effects of solvents and catalysts, providing a more accurate picture of the reaction environment. chemrxiv.org For this compound, these methods could be used to analyze the key C-N bond formation step in the pyrrolidine ring synthesis, providing detailed structural and energetic data for the transition state, as illustrated in the hypothetical data below.
| Parameter | Reactant Complex | Transition State (TS) | Product |
|---|---|---|---|
| Relative Energy (kcal/mol) | 0.0 | +21.5 | -15.2 |
| Key Bond Distance (Å) [C-N] | 3.15 | 2.20 | 1.47 |
| Imaginary Frequency (cm⁻¹) | - | -350i | - |
This table presents hypothetical DFT calculation results for a key cyclization step in the synthesis of a pyrrolidine ring, illustrating how quantum chemical methods are used to characterize reaction pathways.
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis using molecular mechanics (MM) and molecular dynamics (MD) simulations provides a powerful means to explore the accessible shapes of the molecule. nih.govresearchgate.net These methods treat molecules as a collection of atoms held together by bonds with associated force fields, allowing for the rapid calculation of molecular energies for different conformations.
Molecular dynamics simulations extend this analysis by introducing temperature and time, allowing the molecule's movements to be simulated over a period. tandfonline.com This provides insight into the dynamic equilibrium between different conformers and the energy barriers for interconversion. nih.gov For instance, an MD simulation could reveal how the methanesulfonylmethyl side chain interacts with the pyrrolidine ring and how solvent molecules might influence the conformational landscape. nih.govbohrium.com
| Conformer | Key Dihedral Angle (τ1) [N-C2-C(sidechain)-S] | Relative Energy (MMFF94, kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| Equatorial-gauche(-) | -65° | 0.00 | 55.1 |
| Equatorial-anti | 178° | 0.45 | 25.3 |
| Equatorial-gauche(+) | +68° | 0.90 | 12.2 |
| Axial-gauche(-) | -70° | 1.85 | 2.4 |
This table shows hypothetical data from a molecular mechanics conformational search for this compound, highlighting the relative stability of different orientations of the side chain.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry provides essential tools for predicting spectroscopic parameters, which serve as a crucial link between a proposed molecular structure and experimental data. nih.gov For this compound, quantum chemical methods, particularly DFT, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants. researchgate.net
The prediction process typically involves first obtaining a reliable low-energy geometry of the molecule, often through the conformational analysis methods described previously. Subsequently, NMR shielding tensors are calculated for this geometry. Since observed spectra in solution represent an average over all rapidly interconverting conformers, accurate predictions often require averaging the calculated parameters over a Boltzmann-weighted ensemble of low-energy conformers. nih.gov
Comparing these predicted spectra with experimentally obtained data is a powerful method for structure verification. arxiv.org A strong correlation between the predicted and measured chemical shifts provides high confidence in the assigned structure. Discrepancies can point to an incorrect structural assignment or highlight interesting electronic or conformational effects not captured by the computational model. This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical characterization. chemrxiv.org
| Atom Position (Pyrrolidine Ring) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| C2 | 59.8 | 60.2 | -0.4 |
| C3 | 24.5 | 24.1 | +0.4 |
| C4 | 22.1 | 22.5 | -0.4 |
| C5 | 46.3 | 46.7 | -0.4 |
| Side Chain CH₂ | 58.2 | 57.9 | +0.3 |
| Side Chain CH₃ | 41.5 | 41.9 | -0.4 |
This table provides a hypothetical comparison of DFT-predicted ¹³C NMR chemical shifts for this compound with plausible experimental values, demonstrating the typical accuracy of such predictions.
Application of Artificial Intelligence and Machine Learning in Chemical Synthesis Design and Prediction
This data-driven approach significantly accelerates the research and development process. chemcopilot.com Instead of relying solely on chemical intuition and literature precedent, chemists can use AI to explore a much broader synthetic landscape and identify non-obvious yet highly efficient routes. mit.edu These tools can also help in optimizing reaction conditions (e.g., solvent, temperature, catalyst) by learning from patterns in existing reaction data. mdpi.com The integration of AI into the synthesis design workflow promises to reduce the time and resources required to bring new molecules from concept to reality. rsyn.org
| Retrosynthetic Step | Precursor(s) | Reaction Type | AI Confidence Score |
|---|---|---|---|
| Target Molecule | (S)-2-(Hydroxymethyl)pyrrolidine + Methanesulfonyl chloride | Sulfonate Ester Formation & Reduction | 0.92 |
| (S)-2-(Hydroxymethyl)pyrrolidine | (S)-Proline | Carboxylic Acid Reduction | 0.98 |
| Target Molecule | (S)-Prolinol + Chloromethyl methyl sulfone | N-Alkylation | 0.85 |
| Target Molecule | 5-(Methanesulfonyl)-1-pentene | Intramolecular Hydroamination | 0.78 |
Analytical Methodologies for Enantiomeric Purity and Chiral Recognition
Chiral Chromatography (e.g., HPLC, GC)
As this compound is a chiral molecule, possessing a stereocenter at the C2 position of the pyrrolidine ring, the separation and quantification of its enantiomers are critical. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the definitive technique for determining enantiomeric purity. nih.govacs.org
These methods rely on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment within the chromatographic column. The two enantiomers of the analyte interact diastereomerically with the CSP, leading to different strengths of interaction and, consequently, different retention times. This allows for their separation and individual quantification. researchgate.net
A wide variety of CSPs are available, with the most common being based on polysaccharides (e.g., cellulose or amylose derivatives), cyclodextrins, and macrocyclic glycopeptides. researchgate.net The selection of the appropriate CSP and the optimization of chromatographic conditions—such as the composition of the mobile phase (for HPLC) or the temperature program (for GC)—are crucial for achieving good resolution between the enantiomeric peaks. acs.org Successful separation enables the precise calculation of enantiomeric excess (ee), a key quality parameter for any chiral compound.
| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase / Conditions | Detection |
|---|---|---|---|
| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | UV (210 nm) |
| Chiral HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (80:20) | UV (210 nm) |
| Chiral GC | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | Temperature gradient: 100°C to 180°C | FID |
This table summarizes common chiral chromatography conditions used for the enantiomeric separation of pyrrolidine derivatives.
Derivatization Strategies for Chiral Analysis
An alternative or complementary approach to direct chiral chromatography is the use of chiral derivatizing agents (CDAs). wikipedia.org This indirect method involves reacting the enantiomeric mixture of this compound with an enantiomerically pure reagent to form a pair of diastereomers. science.gov
The secondary amine of the pyrrolidine ring is a suitable functional group for derivatization. Reagents such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or the acid chlorides of Mosher's acid or Pirkle's alcohol can be used to form stable diastereomeric amides or related structures. wikipedia.orgjuniperpublishers.com
Unlike enantiomers, which have identical physical properties (except for their interaction with polarized light), diastereomers have different physical properties. wikipedia.org Consequently, the newly formed diastereomeric derivatives can be readily separated and quantified using standard, non-chiral analytical techniques like reversed-phase HPLC or even NMR spectroscopy. juniperpublishers.comacs.org The relative ratio of the diastereomers directly corresponds to the enantiomeric ratio of the original analyte, allowing for the accurate determination of enantiomeric purity. researchgate.net This strategy is particularly useful when direct chiral separation methods are difficult to develop or when confirmation by a secondary method is required. nih.gov
| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Diastereomer | Analytical Technique |
|---|---|---|---|
| Marfey's Reagent (L-FDAA) | Secondary Amine | Diastereomeric DNP-amino acid amides | Reversed-Phase HPLC-UV |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's) | Secondary Amine | Diastereomeric MTPA amides | ¹H or ¹⁹F NMR, RP-HPLC |
| (R)-1-(1-Naphthyl)ethyl isocyanate | Secondary Amine | Diastereomeric urea derivatives | Reversed-Phase HPLC-UV |
This table lists common chiral derivatizing agents suitable for analyzing the enantiomeric purity of secondary amines like this compound.
Future Research Directions and Emerging Paradigms for 2 Methanesulfonylmethyl Pyrrolidine
Development of Sustainable and Green Chemistry Routes for Synthesis
The future synthesis of 2-(Methanesulfonylmethyl)pyrrolidine is poised for a paradigm shift towards sustainable and green chemistry principles. The goal is to minimize environmental impact by reducing waste, energy consumption, and the use of hazardous materials. researchgate.netrsc.org Key advancements in this area will likely focus on the development of efficient catalytic processes and the use of renewable feedstocks. researchgate.net
Future research will likely prioritize the following green chemistry approaches:
Use of Renewable Feedstocks: Investigation into bio-based starting materials, such as levulinic acid, which has been used for other pyrrolidone derivatives, could provide a sustainable alternative to petroleum-based precursors. researchgate.netrsc.org
Atom Economy: Synthetic routes will be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. researchgate.net
Catalyst and Solvent-Free Conditions: Inspired by recent successes in the synthesis of other heterocyclic compounds, researchers may develop methods that proceed without external catalysts or solvents, for instance, by using mechanochemistry (grinding) or neat reaction conditions. sciencesconf.orgresearchgate.net This reduces the environmental burden associated with solvent use and catalyst removal. skpharmteco.com
Energy Efficiency: Employing methods like microwave irradiation or developing reactions that can be conducted at ambient temperature and pressure will contribute to lowering the energy footprint of the synthesis. researchgate.netresearchgate.net
Table 1: Comparison of Traditional vs. Potential Green Synthesis Strategies
| Metric | Traditional Synthesis Approach | Future Green Chemistry Approach |
|---|---|---|
| Starting Materials | Often petroleum-derived | Bio-based and renewable feedstocks |
| Solvents | Use of volatile organic compounds (VOCs) | Solvent-free conditions, water, or green solvents |
| Catalysts | Heavy metals or stoichiometric reagents | Biocatalysts, organocatalysts, or catalyst-free reactions |
| Energy Consumption | High temperatures and pressures | Ambient conditions, microwave, or ultrasonic energy |
| Waste Generation | High E-Factor (Environmental Factor) | Low E-Factor, high atom economy |
Expanding the Scope of Catalytic Applications to Novel Transformations
The unique structure of this compound, which combines a basic nitrogenous heterocycle with an electron-withdrawing sulfonyl group, makes it a compelling candidate for novel catalytic applications, particularly in asymmetric organocatalysis. nih.gov The pyrrolidine (B122466) ring is a well-established "privileged scaffold" in organocatalysis, famously exemplified by proline. nih.govmdpi.com
Future research is expected to explore the following areas:
Asymmetric Organocatalysis: The compound and its derivatives could be tested as catalysts in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder cycloadditions. nih.gov The methanesulfonyl group could play a crucial role as a hydrogen-bond donor or a steric directing group, enhancing enantioselectivity. nih.gov
Ligand Development for Metal Catalysis: The pyrrolidine nitrogen can act as a coordination site for transition metals. The development of chiral ligands based on this scaffold could lead to new, highly selective catalysts for reactions like hydrogenations, cross-couplings, and allylic alkylations. researchgate.netmdpi.com
Biocatalysis: Engineered enzymes, such as cytochrome P450 variants, could be used for the functionalization of the pyrrolidine ring, providing a green and highly selective method for creating derivatives with enhanced catalytic properties. researchgate.net
Catalyst-Controlled Divergent Synthesis: By carefully selecting the catalyst system (e.g., palladium vs. rhodium), it may be possible to steer reactions of substrates derived from this compound toward different products from a single starting material, offering a powerful tool for generating molecular diversity. nih.gov
Table 2: Potential Catalytic Roles of this compound Functional Groups
| Functional Group | Potential Catalytic Role | Example Transformations |
|---|---|---|
| Pyrrolidine Nitrogen | Forms enamines/iminiums (organocatalysis); Metal coordination site (ligand) | Aldol reactions, Michael additions, Asymmetric hydrogenations |
| Methanesulfonyl Group | Hydrogen-bond donor; Steric directing group; Modulates electronic properties | Enhancing enantioselectivity in various asymmetric reactions |
| Chiral Center (C2) | Controls stereochemical outcome of the reaction | Asymmetric induction in catalyzed C-C bond formations |
Interdisciplinary Approaches Integrating Computational Design and Experimental Validation
The integration of computational chemistry with experimental synthesis represents a powerful strategy to accelerate the discovery and optimization of this compound derivatives. nih.gov This interdisciplinary approach allows for the rational design of molecules with desired properties, reducing the time and resources spent on trial-and-error laboratory work. researchgate.net
A typical integrated workflow would involve:
In Silico Design: Using computational tools like Density Functional Theory (DFT) and molecular dynamics simulations to model the structure of this compound and predict its behavior as a catalyst or ligand. researchgate.net
Virtual Screening: Creating a virtual library of derivatives and using computational methods to screen them for promising catalytic activity, binding affinity to a target, or other desired properties.
Prioritization for Synthesis: Based on the computational results, the most promising candidates are selected for chemical synthesis.
Experimental Validation: The synthesized compounds are then tested in the laboratory to validate the computational predictions. The experimental results, in turn, provide valuable feedback for refining the computational models. researchgate.net
Table 3: Integrated Computational and Experimental Workflow
| Stage | Activity | Tools and Techniques | Outcome |
|---|---|---|---|
| 1. Design | Propose novel derivatives and predict properties | Molecular modeling, DFT, QSAR | Virtual library of candidate molecules with predicted activities |
| 2. Synthesis | Synthesize prioritized candidates | Organic synthesis techniques | Purified compounds for testing |
| 3. Testing | Evaluate catalytic performance or biological activity | Spectroscopy, chromatography, kinetic assays | Experimental data on compound performance |
| 4. Analysis & Refinement | Compare experimental data with predictions | Statistical analysis | Refined computational models for the next design cycle |
Exploration of Retrosynthetic Strategies Leveraging the Unique Features of the Compound
Retrosynthetic analysis is a problem-solving technique where a target molecule is broken down into progressively simpler precursors, ultimately leading to commercially available starting materials. princeton.edu For this compound, this approach can be used to devise efficient and novel synthetic routes that leverage its distinct structural features. researchgate.net
Key retrosynthetic disconnections and strategies to be explored include:
From Chiral Precursors: A highly effective strategy would involve starting from readily available chiral molecules like (S)-proline or its derivatives. nih.gov The synthesis would focus on the stereoselective introduction of the methanesulfonylmethyl group at the C2 position.
Cyclization Strategies: Acyclic precursors could be designed to undergo intramolecular cyclization to form the pyrrolidine ring. Asymmetric methods, such as aza-Michael additions, could be employed to control the stereochemistry. researchgate.net
Functional Group Interconversion (FGI): A precursor such as (S)-pyrrolidin-2-ylmethanol could be converted to the target compound. This involves transforming the hydroxyl group into a good leaving group, followed by substitution with a methanesulfonyl nucleophile. nih.gov
Table 4: Potential Retrosynthetic Approaches for this compound
| Disconnection Strategy | Key Intermediate(s) | Potential Starting Material(s) |
|---|---|---|
| C2-Side Chain Introduction | N-protected proline derivative | (S)-Proline, (S)-Pyroglutamic acid |
| Intramolecular Cyclization | Acyclic amino sulfone | Chiral amino alcohols, nitroalkenes |
| Functional Group Interconversion | (S)-2-(Hydroxymethyl)pyrrolidine or (S)-2-(Halomethyl)pyrrolidine | (S)-Prolinol |
Harnessing Advanced Technologies in Compound Discovery and Optimization
The discovery and optimization of derivatives of this compound can be significantly accelerated by harnessing advanced technologies that are revolutionizing drug discovery and materials science. catapult.org.ukmdpi.com
Future research in this domain will likely incorporate:
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds for a specific activity. embopress.org Libraries of derivatives based on the this compound scaffold could be rapidly screened to identify hits for catalytic or biological applications.
Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms can be trained on existing chemical data to predict the properties of novel molecules, suggest optimal synthetic routes, and identify promising candidates for development, thereby streamlining the discovery process. nih.gov
Automated Synthesis: Robotic platforms can perform chemical reactions, purifications, and analyses with high precision and throughput, enabling the rapid generation of compound libraries for screening.
Advanced Mass Spectrometry (MS): Modern MS techniques are crucial for rapid and sensitive analysis in HTS. They can be used to directly measure the products of catalytic reactions or the binding of compounds to biological targets in a label-free manner. embopress.org
Table 5: Application of Advanced Technologies in Compound R&D
| Technology | Application | Benefit |
|---|---|---|
| High-Throughput Screening (HTS) | Rapidly test libraries of derivatives for activity | Fast identification of lead compounds |
| Artificial Intelligence (AI) / Machine Learning (ML) | Predict properties, optimize synthesis, design new molecules | Reduced discovery time, novel designs |
| Automated Synthesis Platforms | Prepare compound libraries efficiently | Increased throughput and reproducibility |
| Advanced Mass Spectrometry | High-speed analysis for screening and characterization | Label-free detection, enhanced sensitivity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(Methanesulfonylmethyl)pyrrolidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves functionalization of the pyrrolidine scaffold. For example, a sulfonylmethyl group can be introduced via nucleophilic substitution using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) . Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) critically affect regioselectivity and byproduct formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is standard, with yields ranging from 45–70% depending on steric hindrance .
Q. How is the stereochemical configuration of this compound characterized, and what techniques validate chiral purity?
- Methodological Answer : Chiral resolution is achieved using chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) or via diastereomeric salt formation with tartaric acid derivatives . Absolute configuration is confirmed via X-ray crystallography or comparative optical rotation data with known standards. Enantiomeric excess (ee) ≥98% is typically required for pharmacological studies .
Q. What spectroscopic methods are essential for structural elucidation of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the pyrrolidine ring protons (δ 1.5–3.5 ppm) and methanesulfonyl methyl group (singlet at δ 3.0–3.2 ppm) .
- HRMS : Molecular ion [M+H]+ at m/z 178.08 (C7H15NO2S) confirms molecular formula .
- IR : Strong S=O stretches at 1150–1300 cm⁻¹ .
Advanced Research Questions
Q. How does the methanesulfonylmethyl group influence the compound’s bioactivity in SAR studies compared to other substituents (e.g., hydroxymethyl or chloromethyl)?
- Methodological Answer : The sulfonyl group enhances metabolic stability by reducing oxidative degradation compared to hydroxymethyl derivatives. In vitro assays (e.g., CYP450 inhibition) show 2–3× longer half-life for the sulfonylmethyl analog vs. chloromethyl derivatives. However, increased steric bulk may reduce target binding affinity, requiring compensatory structural optimization (e.g., ring substituents) .
Q. What strategies mitigate racemization during the synthesis of enantiopure this compound?
- Methodological Answer : Racemization is minimized by:
- Using low-temperature conditions (<0°C) during sulfonylation.
- Avoiding strong acids/bases in post-reaction steps.
- Employing chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize intermediates . Kinetic resolution via enzymatic catalysis (e.g., lipases) is also reported for ee >99% .
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of this compound derivatives for selective receptor binding?
- Methodological Answer :
- DFT Calculations : Optimize geometry and predict electrostatic potential surfaces to identify nucleophilic/electrophilic hotspots.
- Docking Studies (AutoDock Vina) : Screen against target receptors (e.g., GPCRs) to prioritize substituents with favorable ΔG binding (<−8 kcal/mol).
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to filter candidates .
Q. What analytical challenges arise in quantifying trace impurities (e.g., sulfonic acid byproducts) in this compound batches?
- Methodological Answer : LC-MS/MS with a C18 column (0.1% formic acid in water/acetonitrile gradient) detects sulfonic acid impurities at <0.1% levels. Challenges include ion suppression from the parent compound, requiring optimized ionization parameters (ESI− mode, 350°C source temp) .
Experimental Design & Data Analysis
Q. How should researchers design stability studies to evaluate this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C/75% RH for 14 days.
- Analytical Endpoints : Monitor degradation via HPLC-UV (220 nm) and identify byproducts using HRMS. Stability criteria: <5% degradation at pH 7.4 .
Q. How to resolve contradictory data in biological assays (e.g., conflicting IC50 values across studies)?
- Methodological Answer :
- Assay Validation : Confirm cell line viability (e.g., HEK293 vs. CHO), ligand solubility (DMSO concentration ≤0.1%), and receptor expression levels (qPCR/Western blot).
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to identify outlier datasets. Replicate experiments with orthogonal methods (e.g., SPR vs. radioligand binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
